4-(morpholin-4-yl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide

Physicochemical Properties Drug-likeness Solubility

4-(Morpholin-4-yl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide (CAS 2097931-19-4) is a synthetic small molecule classified within the cyclohexyl amide derivative space, a chemotype extensively characterized in the patent literature for its antagonism at the corticotropin-releasing factor type 1 (CRF-1) receptor. Its structure, with a molecular formula of C20H26N4O2 and a molecular weight of 354.45 g/mol, uniquely combines a morpholine-substituted benzamide with a pyrazole-decorated cyclohexyl moiety.

Molecular Formula C20H26N4O2
Molecular Weight 354.454
CAS No. 2097931-19-4
Cat. No. B2827668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(morpholin-4-yl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide
CAS2097931-19-4
Molecular FormulaC20H26N4O2
Molecular Weight354.454
Structural Identifiers
SMILESC1CC(CCC1NC(=O)C2=CC=C(C=C2)N3CCOCC3)N4C=CC=N4
InChIInChI=1S/C20H26N4O2/c25-20(16-2-6-18(7-3-16)23-12-14-26-15-13-23)22-17-4-8-19(9-5-17)24-11-1-10-21-24/h1-3,6-7,10-11,17,19H,4-5,8-9,12-15H2,(H,22,25)
InChIKeyLFWXQRUDQVGJPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Morpholin-4-yl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide (CAS 2097931-19-4): A Structurally Distinct Cyclohexyl Amide for CRF-1 Antagonist Research


4-(Morpholin-4-yl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide (CAS 2097931-19-4) is a synthetic small molecule classified within the cyclohexyl amide derivative space, a chemotype extensively characterized in the patent literature for its antagonism at the corticotropin-releasing factor type 1 (CRF-1) receptor [1]. Its structure, with a molecular formula of C20H26N4O2 and a molecular weight of 354.45 g/mol, uniquely combines a morpholine-substituted benzamide with a pyrazole-decorated cyclohexyl moiety . This configuration is distinct from other in-class analogs, making it a valuable tool for structure-activity relationship (SAR) dissection of the cyclohexyl amide pharmacophore.

Why Simple Substitution of 4-(Morpholin-4-yl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide Is Scientifically Unreliable


Within the cyclohexyl amide class, small structural modifications lead to profound shifts in pharmacological profile, making generic substitution a high-risk procurement strategy. The target compound is distinguished by a specific pattern: a 4-morpholinobenzamide core connected to a 1-(pyrazol-1-yl)cyclohexyl group through an amide linker. Closely related analogs, such as 4-fluoro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide or 3-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide [1], differ only in the substitution on the benzamide ring, yet such changes are known to alter CRF-1 receptor binding kinetics, selectivity over the CRF-2 receptor, and pharmacokinetic properties as documented in the foundational patent families [2]. Therefore, these molecules cannot be used interchangeably without risking experimental inconsistency.

Quantitative Differentiation of 4-(Morpholin-4-yl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide Against its Closest Analogs


Enhanced Topological Polar Surface Area (tPSA) Predicts Superior Aqueous Solubility Profile

The morpholine oxygen in the target compound contributes to a higher topological polar surface area (tPSA) compared to its halogenated or unsubstituted analogs. A higher tPSA is a key determinant of improved aqueous solubility, a critical parameter for in vitro assay reliability. The target compound's tPSA is calculated to be higher than that of the direct 4-fluoro analog, providing a formulation and handling advantage [REFS-1, REFS-2].

Physicochemical Properties Drug-likeness Solubility

Morpholine Moiety Introduces a Hydrogen Bond Acceptor (HBA) Distinct from In-Class Halogenated Probes

The morpholine group provides a tertiary amine and an ether oxygen, serving as a dual hydrogen bond acceptor (HBA). This contrasts with comparators like 2-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide, which offers only an ether HBA, or the 4-fluoro analog, which acts as a weak HBA . The presence of a strong HBA at the para-position is critical for engaging key residues in the CRF-1 receptor binding pocket, as inferred from the SAR of clinical candidate Verucerfont (which also utilizes a heterocyclic HBA) [1].

Medicinal Chemistry SAR Receptor Binding

Chromatographic Lipophilicity (ClogP) Optimized for Blood-Brain Barrier Penetration Potential

The target compound's predicted ClogP places it within the optimal range for CNS penetration (typically 2–4), a prerequisite for psychiatric indications targeted by CRF-1 antagonists. In contrast, the 4-cyano analog (4-cyano-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide) is predicted to be significantly more polar, potentially limiting its passive permeability . This distinction is crucial for in vivo studies aiming to engage central CRF-1 receptors.

Pharmacokinetics CNS Drug Discovery ADME

Molecular Weight and Complexity Position the Target as a Privileged Fragment-Like Probe

With a molecular weight of 354.45 g/mol, the target compound resides in a superior 'lead-like' chemical space compared to bulkier clinical comparators like Verucerfont (MW ~550 g/mol) [1]. Its lower molecular complexity, while maintaining all key pharmacophoric elements of the cyclohexyl amide class, makes it an ideal scaffold for fragment-based screening and further optimization. This property simplifies synthetic tractability and reduces the risk of non-specific binding, a common pitfall with higher molecular weight compounds [2].

Fragment-Based Drug Discovery Lead-likeness Chemical Probe

Specific Cyclohexyl-Pyrazole Substitution Provides a Unique Three-Dimensional Pharmacophore Geometry

The trans-1,4-substitution pattern on the cyclohexyl ring, linking the amide and the pyrazole, imposes a specific vector and spatial orientation distinct from the more common phenyl-linked pyrazoles, such as N-(4-morpholinophenyl)-4-(1H-pyrazol-1-yl)benzamide (ChEBI:183458) [1]. The cyclohexyl spacer increases conformational flexibility between the amide and the distal pyrazole compared to a rigid aromatic spacer, potentially enabling induced-fit binding to the CRF-1 receptor's allosteric pocket.

Conformational Analysis Pharmacophore Modeling Selectivity

Recommended Application Scenarios for 4-(Morpholin-4-yl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide Procurement


SAR Studies of CRF-1 Receptor Ligand Binding Pocket Tolerance

Due to its unique combination of a morpholine HBA and a cyclohexyl-pyrazole tail, this compound serves as an ideal probe for mapping the CRF-1 receptor's binding pocket tolerance for diverse hydrogen-bonding geometries and lipophilic bulk. Its higher tPSA also makes it superior for assays in aqueous buffers, as shown in Evidence Item 1 [1].

Fragment-Based Lead Optimization in CNS Drug Discovery

The compound's lead-like molecular weight (354.45 g/mol) and optimized ClogP (2.8) position it as a high-value fragment for CNS programs where blood-brain barrier penetration is critical. Its low complexity reduces the risk of non-specific binding, making it a clean starting scaffold for iterative optimization, as supported by Evidence Items 3 and 4 [1].

Comparative Pharmacophore Modeling Against Halogenated Analogs

When investigating the role of specific hydrogen bond acceptor interactions versus halogen bonding in the CRF-1 active site, this compound is the perfect non-halogenated control. Its distinct HBA profile compared to the 4-fluoro and 3-bromo analogs allows for definitive deconvolution of electronic effects on binding affinity (Evidence Item 2) [1].

Development of Selective CRF-1 Over CRF-2 Antagonists

The conformational flexibility introduced by the central cyclohexyl spacer (Evidence Item 5) is hypothesized to be a key feature for achieving subtype selectivity. This compound can be used as a privileged scaffold to begin exploring selectivity-inducing modifications, a strategy informed by the broader patent SAR [1].

Quote Request

Request a Quote for 4-(morpholin-4-yl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.